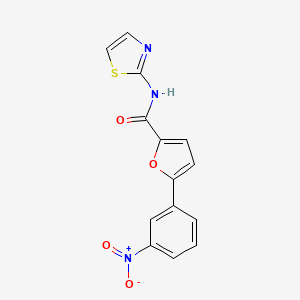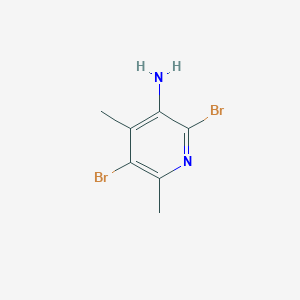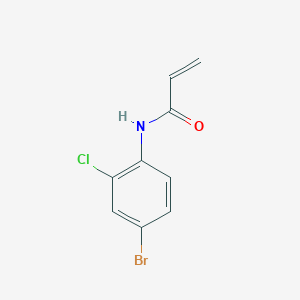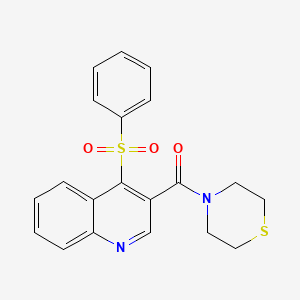
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperidine carboxamides. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal activity, and its dysregulation has been implicated in several neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
作用機序
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide increases the levels of GABA in the brain, which can lead to a reduction in neuronal activity and a decrease in seizure activity and anxiety-like behavior.
Biochemical and physiological effects:
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity and a decrease in seizure activity and anxiety-like behavior. N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.
実験室実験の利点と制限
One advantage of using N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide in lab experiments is its selectivity for GABA aminotransferase. This allows researchers to specifically target this enzyme and study its effects on GABA levels in the brain. One limitation of using N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide in lab experiments is its potency, which can make it difficult to accurately dose and control for any potential side effects.
将来の方向性
There are several potential future directions for the study of N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide. One area of research could focus on its potential therapeutic applications in the treatment of epilepsy, anxiety, and depression. Another area of research could focus on the development of more selective and potent inhibitors of GABA aminotransferase. Additionally, the effects of long-term use of N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide on GABA levels and neuronal activity in the brain should be further investigated.
合成法
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of piperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with thiophene-2-carboxylic acid to form the corresponding acid anhydride. The acid anhydride is then reacted with 1-cyanopropylamine to form N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide.
科学的研究の応用
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. In preclinical studies, N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-12(9-16)17-14(19)11-5-3-7-18(10-11)15(20)13-6-4-8-21-13/h4,6,8,11-12H,2-3,5,7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKKZPGPHOTTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1CCCN(C1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2609210.png)
![(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid](/img/structure/B2609211.png)
![(E)-N-[Cyano(cyclopropyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide](/img/structure/B2609212.png)




![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2609221.png)

![methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate](/img/structure/B2609224.png)
![Ethyl 4-[[2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2609226.png)
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2609228.png)
![(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2609231.png)